Trimethyl[(triphenylmethyl)peroxy]silane
Description
Trimethyl[(triphenylmethyl)peroxy]silane is a specialized organosilicon compound featuring a peroxy (-O-O-) functional group bonded to a triphenylmethyl (trityl) moiety and a trimethylsilyl group. This structure confers unique reactivity, particularly in oxidation and radical-mediated reactions. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally analogous silanes and peroxy-containing compounds.
Properties
CAS No. |
31634-64-7 |
|---|---|
Molecular Formula |
C22H24O2Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
trimethyl(tritylperoxy)silane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,3)24-23-22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
WHKFRPVSTUDRTH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(triphenylmethyl)peroxy]silane typically involves the reaction of trimethylsilyl chloride with triphenylmethyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C6H5)3COOH+ClSi(CH3)3→(C6H5)3COOSi(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(triphenylmethyl)peroxy]silane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, forming corresponding oxides.
Reduction: The compound can be reduced to form trimethylsilyl alcohol and triphenylmethanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Formation of triphenylmethyl oxide and trimethylsilyl oxide.
Reduction: Formation of triphenylmethanol and trimethylsilyl alcohol.
Substitution: Various substituted silanes depending on the substituent introduced.
Scientific Research Applications
Trimethyl[(triphenylmethyl)peroxy]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Trimethyl[(triphenylmethyl)peroxy]silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can oxidize substrates. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Trimethylsilyl Ethers
Trimethyl((1-methylvinyl)oxy)silane ():
- Structure : Contains a silyl ether (-O-SiMe₃) linked to an alkenyl group.
- Properties : Boiling point 94°C, refractive index 1.3960, reacts slowly with moisture.
- Applications : Used as a volatile intermediate in silicone synthesis.
- Comparison : Lacks the peroxy group, making it less reactive in oxidation but more hydrolytically stable than peroxy silanes.
- Trimethyl[(4-phenylbut-2-en-2-yl)oxy]silane (): Synthesis: Derived from 4-phenyl-3-buten-2-one via silylation. Reactivity: Participates in enone functionalization due to its alkenyl ether structure. Contrast: The absence of a peroxy group limits its utility in radical chain reactions.
Peroxy-Containing Silanes
- Trimethylsilyl Perrhenate (): Structure: ReO₃OSiMe₃, combining a silyl group with a perrhenate anion. Reactivity: Acts as a mild oxidizing agent in organic synthesis.
Trityl-Modified Silanes
- Benzyl(triethoxy)silane (): Structure: Combines a benzyl group with a triethoxysilyl moiety. Applications: Enhances adhesion in polymers and coatings.
Reactivity and Stability
- Peroxy Group Reactivity : Peroxy bonds (-O-O-) are prone to homolytic cleavage under heat or light, generating radicals. This contrasts with silyl ethers (e.g., ), which primarily undergo hydrolysis or nucleophilic substitution.
- Hydrolytic Stability: Trimethyl[(triphenylmethyl)peroxy]silane is expected to hydrolyze faster than non-peroxy silanes (e.g., trimethyl(2-phenylethoxy)silane in ) due to the labile O-O bond.
- Regioselectivity : highlights that silane structure (e.g., linear vs. cyclic iodonium cations) dictates reaction pathways. The trityl group’s bulk may direct regioselectivity in radical additions.
Data Table: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Functional Group | Stability | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₄O₂Si | Peroxy, Silyl Ether | Low (O-O bond) | Radical generation | Oxidation reactions |
| Trimethyl((1-methylvinyl)oxy)silane | C₆H₁₂OSi | Silyl Ether | Moderate | Hydrolysis | Silicone intermediates |
| Trimethylsilyl Perrhenate | ReO₃OSi(CH₃)₃ | Silyl Ester | Moderate | Oxidation | Catalysis |
| Benzyl(triethoxy)silane | C₁₃H₂₂O₃Si | Triethoxy Silyl | High | Crosslinking | Adhesives, coatings |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | Silyl Ether | High | Nucleophilic substitution | Protective groups |
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